3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
The molecule “3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a complex organic compound. It contains several functional groups and rings, including a 3,4-dihydroisoquinoline ring, a thiazolo[3,2-a]pyrimidinone ring, and an oxoethyl group .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using various spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR .
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds similar to the specified chemical have been synthesized and shown to possess broad-spectrum antimicrobial activity. For instance, derivatives such as 5-((substituted-2-chloroquinolin-3-yl)methylene)-2-(2-hydroxyphenylimino)thiazolidin-4-ones and related compounds demonstrated significant antifungal and antibacterial activities (Desai et al., 2013).
Antileukemic Activity
Certain derivatives of the specified chemical, like 3-(3-Methylisoxazol-5-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, have been synthesized and tested in vitro for their antileukemic activity against various leukemia cell lines, showing promising results in some cases (Raffa et al., 2004).
Applications in Synthetic Chemistry
In synthetic chemistry, compounds with structural similarities have been utilized in various synthesis processes. For example, the synthesis of spirocyclic oxazinoisoquinolines and oxazinoquinolines bearing thiazolopyrimidine moieties has been reported, indicating potential applications in the synthesis of complex organic molecules (Yavari et al., 2018).
Antioxidant Properties
Some derivatives have been synthesized and evaluated for their antioxidant properties, particularly in applications like lubricating grease. This demonstrates the potential of these compounds in industrial applications where oxidation resistance is important (Hussein et al., 2016).
properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-8-17(23)21-15(11-24-18(21)19-12)9-16(22)20-7-6-13-4-2-3-5-14(13)10-20/h2-5,8,15H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQREXOYTAMXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one |
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